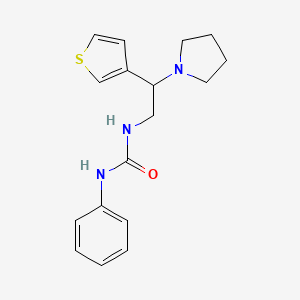

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-phenyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(19-15-6-2-1-3-7-15)18-12-16(14-8-11-22-13-14)20-9-4-5-10-20/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVWOJHAEYVEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally similar urea derivatives:

Key Observations:

- The ethoxy group in increases lipophilicity, which could improve membrane permeability in biological systems. The quinolin-5-yl group in enables π-π stacking and hydrogen bonding, making it effective in host-guest chemistry.

- Thiophene Role: The thiophen-3-yl moiety in the target compound and analogs (e.g., ) may contribute to fluorescence or electronic properties, as seen in thiophene-pyrene hybrids .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., urea NH peaks at δ 10.0–10.5 ppm), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects urea C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Advanced : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization .

How does the thiophene ring’s electronic profile affect biological activity compared to furan or pyridine analogs?

Advanced

The thiophene ring provides distinct advantages:

- Electron-rich sulfur atom : Enhances binding to metal ions in enzyme active sites (e.g., kinases) compared to oxygen in furan .

- Aromatic stability : Resists oxidation better than pyridine, improving metabolic stability in vivo .

Comparative data :

| Heterocycle | IC50 (μM) | LogP |

|---|---|---|

| Thiophene | 0.8 | 3.2 |

| Furan | 2.5 | 2.8 |

| Pyridine | 1.7 | 2.5 |

| Thiophene derivatives show superior potency and lipophilicity, critical for blood-brain barrier penetration . |

How can researchers resolve contradictions in biological activity data across studies?

Advanced

Contradictions often arise from:

- Varied assay conditions (e.g., pH, temperature) affecting compound stability .

- Off-target interactions due to impurities (>98% purity required for reliable IC50 measurements) .

Methodological solutions :

Standardize protocols : Use identical cell lines (e.g., HEK293) and assay buffers (pH 7.4) .

Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .

Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies enhance the compound’s pharmacological profile through structural modifications?

Advanced

Structure-Activity Relationship (SAR) optimization :

- Pyrrolidine substitution : Replace with piperidine for increased basicity and solubility .

- Thiophene functionalization : Introduce sulfone groups (-SO₂-) to enhance metabolic stability .

- Urea bioisosteres : Replace urea with thiourea or carbamate to modulate hydrogen-bonding capacity .

Case study : Fluorination of the phenyl ring (e.g., 4-fluorophenyl) improves target affinity (ΔIC50 = 0.3 μM vs. parent compound) .

How to design stability studies under physiological conditions?

Q. Advanced

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C recommended) .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV-Vis exposure) .

What computational tools predict binding modes with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., kinase domains) using crystal structures from the PDB .

- Molecular Dynamics (MD) : Assess binding stability over 100 ns simulations (e.g., GROMACS) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the urea group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.